Mark-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MARK-IN-4 is a potent inhibitor of microtubule affinity-regulating kinase (MARK), with an inhibitory concentration (IC50) of 1 nanomolar. This compound has shown potential in arresting neurofibrillary tangle pathology, which is a hallmark of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MARK-IN-4 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would need to ensure high purity and yield, often achieved through rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MARK-IN-4 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .
Scientific Research Applications
MARK-IN-4 has a wide range of applications in scientific research:
Mechanism of Action
MARK-IN-4 exerts its effects by inhibiting microtubule affinity-regulating kinase. This inhibition prevents the phosphorylation of microtubule-associated proteins, leading to the stabilization of microtubules and the prevention of neurofibrillary tangle formation. The molecular targets include the kinase domain of MARK, and the pathways involved are primarily related to microtubule dynamics and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- MARK-IN-1
- MARK-IN-2
- MARK-IN-3
- MARK-IN-5
Uniqueness
MARK-IN-4 is unique due to its high potency (IC50 of 1 nanomolar) and its specific inhibitory action on microtubule affinity-regulating kinase. Compared to other similar compounds, this compound has shown greater efficacy in preventing neurofibrillary tangle formation, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H23N7OS |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H23N7OS/c1-27-10-15(8-24-27)14-7-23-20-16(9-25-28(20)11-14)13-6-19(30-12-13)21(29)26-18-5-3-2-4-17(18)22/h6-12,17-18H,2-5,22H2,1H3,(H,26,29)/t17-,18-/m1/s1 |
InChI Key |
LYADGAGFYYXXIO-QZTJIDSGSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)N[C@@H]5CCCC[C@H]5N)N=C2 |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)NC5CCCCC5N)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.